2-(2-ethylphenoxy)-N-methylethanamine
Overview
Description
2-(2-ethylphenoxy)-N-methylethanamine is an organic compound that belongs to the class of phenoxyalkylamines This compound is characterized by the presence of an ethyl-substituted phenoxy group attached to an N-methylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylphenoxy)-N-methylethanamine typically involves the reaction of 2-ethylphenol with an appropriate alkylating agent to introduce the ethanamine group. One common method is the Williamson ether synthesis, where 2-ethylphenol is reacted with 2-chloro-N-methylethanamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethylphenoxy)-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(2-ethylphenoxy)-N-methylethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(2-ethylphenoxy)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the ethanamine moiety may form ionic or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanamine: Lacks the ethyl and phenoxy substituents, leading to different chemical and biological properties.
2-(2-methoxyphenoxy)-N-methylethanamine: Contains a methoxy group instead of an ethyl group, which can affect its reactivity and interactions.
2-(2-chlorophenoxy)-N-methylethanamine: The presence of a chlorine atom can significantly alter its chemical behavior and biological activity.
Uniqueness
2-(2-ethylphenoxy)-N-methylethanamine is unique due to the presence of both an ethyl-substituted phenoxy group and an N-methylethanamine moiety
Properties
IUPAC Name |
2-(2-ethylphenoxy)-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-10-6-4-5-7-11(10)13-9-8-12-2/h4-7,12H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKWYIGBGCPHGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398907 | |
Record name | 2-(2-ethylphenoxy)-N-methylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57162-89-7 | |
Record name | 2-(2-ethylphenoxy)-N-methylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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